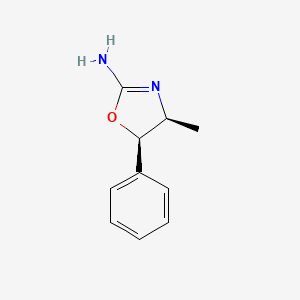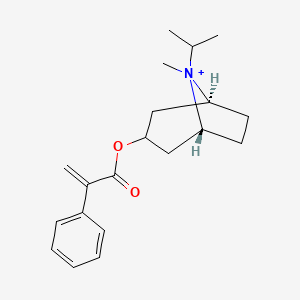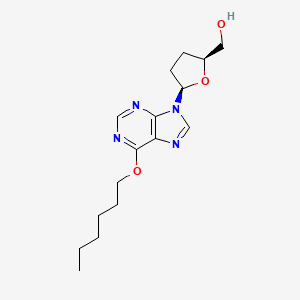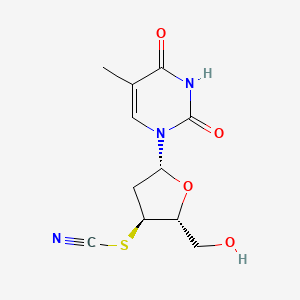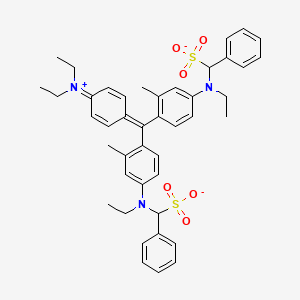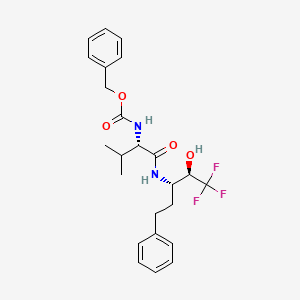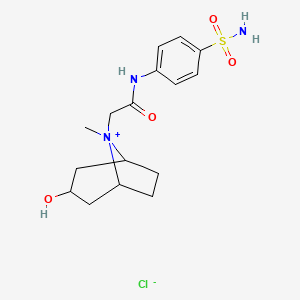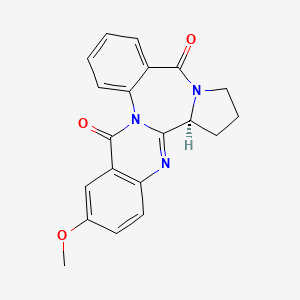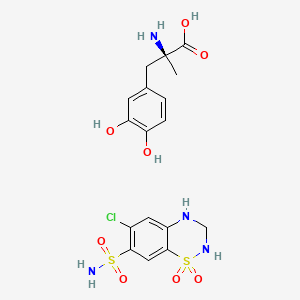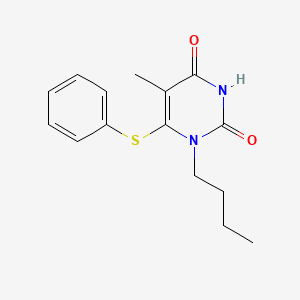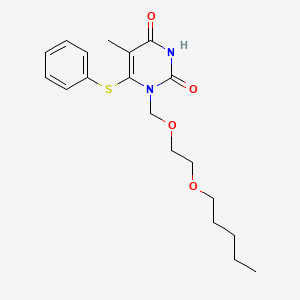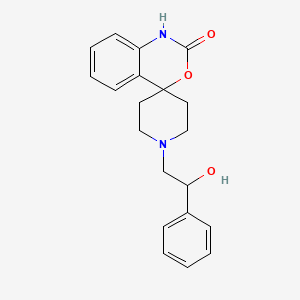
1'-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is a complex organic compound that features a spiro linkage between a benzoxazine and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.
Spiro Linkage Formation: The spiro linkage can be introduced by reacting the benzoxazine intermediate with a piperidine derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the aromatic ring would introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxazines: Compounds with a spiro linkage between an oxazine and another ring system.
Piperidine Derivatives: Compounds containing the piperidine ring, often used in pharmaceuticals.
Uniqueness
1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is unique due to its specific spiro linkage and the combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
84060-24-2 |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1'-(2-hydroxy-2-phenylethyl)spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C20H22N2O3/c23-18(15-6-2-1-3-7-15)14-22-12-10-20(11-13-22)16-8-4-5-9-17(16)21-19(24)25-20/h1-9,18,23H,10-14H2,(H,21,24) |
Clave InChI |
XFMHSPLNKLUOIO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CC(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



